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Introduction

Lurasidone, an atypical antipsychotic approved for the treatment of schizophrenia and bipolar
depression, undergoes extensive metabolism in the body, leading to the formation of several
metabolites. Among these, Lurasidone Metabolite 14283 (also known as ID-14283) has been
identified as a major active metabolite. This technical guide provides a comprehensive
overview of the discovery and synthesis of Lurasidone Metabolite 14283 hydrochloride, with
a focus on its metabolic pathway, pharmacological relevance, and the chemical strategies
pertinent to its synthesis.

Discovery and Metabolic Pathway

The discovery of Lurasidone Metabolite 14283 is intrinsically linked to the metabolic studies of
its parent drug, Lurasidone. In vitro and in vivo studies have consistently shown that
Lurasidone is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. The
major biotransformation pathways include oxidative N-dealkylation, S-oxidation, and
hydroxylation of the norbornane ring.
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Lurasidone Metabolite 14283 is a product of the hydroxylation of the norbornane ring of the
Lurasidone molecule. This metabolic conversion results in a compound that retains
pharmacological activity. The general metabolic pathway leading to the formation of Lurasidone
Metabolite 14283 is depicted below.
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Metabolic pathway of Lurasidone to its major active metabolite, ID-14283.

Pharmacological Profile

Lurasidone exerts its antipsychotic effect through a combination of dopamine D2 and serotonin
5-HT2A receptor antagonism. It also has a high affinity for 5-HT7 receptors and is a partial
agonist at 5-HT1A receptors. While Lurasidone Metabolite 14283 is known to be an active
metabolite, detailed quantitative data on its receptor binding affinities are not readily available
in the public domain. However, the activity of Lurasidone is primarily attributed to the parent

drug.

For comparative purposes, the receptor binding profile of Lurasidone is presented below. A
similar profile for Metabolite 14283 would be necessary for a complete understanding of its

pharmacological contribution.
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Lurasidone Metabolite

Receptor Lurasidone Ki (nM) .
14283 Ki (nM)

Dopamine D2 1.0 Data not available
Serotonin 5-HT2A 0.5 Data not available
Serotonin 5-HT7 0.5 Data not available
Serotonin 5-HT1A 6.8 (partial agonist) Data not available
Adrenergic a2C 10.8 Data not available
Adrenergic al 47.6 Data not available
Adrenergic a2A 120 Data not available
Serotonin 5-HT2C 363 Data not available
Histamine H1 >1000 Data not available
Muscarinic M1 >1000 Data not available

Experimental Protocols

Identification and Characterization of Lurasidone
Metabolite 14283

The identification of Metabolite 14283 has been achieved through in vitro and in vivo
metabolism studies. A general workflow for such an investigation is outlined below.
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In Vitro Metabolism In Vivo Metabolism
Incubation of Lurasidone with Dosing of Lurasidone to
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Extraction of metabolites Collection of plasma/urine samples
LC-MS/MS Analysis Sample Preparation
Structure Elucidation LC-MS/MS Analysis
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Workflow for the identification and characterization of Lurasidone metabolites.

A representative experimental protocol for the quantification of Lurasidone and its active
metabolite, ID-14283, in human plasma involves liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

Protocol for Quantification in Human Plasma:

o Sample Preparation: A liquid-liquid extraction of the plasma sample is performed using a
suitable organic solvent.

» Chromatographic Separation: The extracted analytes are separated on a C18 reverse-phase
column using an isocratic mobile phase.
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e Mass Spectrometric Detection: The analytes are detected using a tandem mass
spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion
transitions are monitored for both Lurasidone and Metabolite 14283.

o Quantification: The concentration of each analyte is determined by comparing its peak area
to that of a corresponding stable isotope-labeled internal standard.

Synthesis of Lurasidone Metabolite 14283
Hydrochloride

A detailed, publicly available, step-by-step synthesis protocol specifically for Lurasidone
Metabolite 14283 hydrochloride is not readily found in the scientific literature or patents. The
synthesis would likely start from a hydroxylated precursor or involve the challenging
regioselective hydroxylation of a late-stage intermediate or Lurasidone itself.

The synthesis of the parent drug, Lurasidone hydrochloride, is well-documented and typically
involves the coupling of three key fragments. A plausible, though unconfirmed, synthetic
strategy for Metabolite 14283 would adapt the Lurasidone synthesis by utilizing a pre-
hydroxylated bicyclo[2.2.1]heptane-2,3-dicarboximide derivative.

The generalized synthetic pathway for Lurasidone provides a framework for understanding how
Metabolite 14283 might be synthesized.
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Key Fragments

bicyclo[2.2.1]heptane-2,3-dicarboximide

trans-1,2-bis(methanesulfonyloxymethyl)cyclohexane 1-(1,2-benzisothiazol-3-yl)piperazine (or hydroxylated derivative for Metabolite 14283)
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Generalized synthetic pathway for Lurasidone.

To synthesize Lurasidone Metabolite 14283, "Fragment C" in the diagram would need to be a
hydroxylated version of the bicyclo[2.2.1]heptane-2,3-dicarboximide. The synthesis of this
specific hydroxylated fragment is the key challenge for which a detailed public protocol is not
available.

Conclusion

Lurasidone Metabolite 14283 hydrochloride is a significant, pharmacologically active
metabolite of Lurasidone, formed via CYP3A4-mediated hydroxylation. Its discovery has been
a direct result of comprehensive metabolism studies of the parent drug. While experimental
protocols for its identification and quantification are established, a detailed, publicly accessible
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synthesis protocol remains a notable gap in the available literature. Further research is
required to fully elucidate the specific pharmacological contributions of Metabolite 14283 to the
overall clinical profile of Lurasidone, which would be greatly aided by the availability of its
receptor binding affinity data. The development of a robust and scalable synthesis for this
metabolite is crucial for enabling these future pharmacological studies.

 To cite this document: BenchChem. [Lurasidone Metabolite 14283 Hydrochloride: A
Technical Overview of its Discovery and Synthesis]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b602669#lurasidone-metabolite-14283-
hydrochloride-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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